Microcystin WR

Descripción general

Descripción

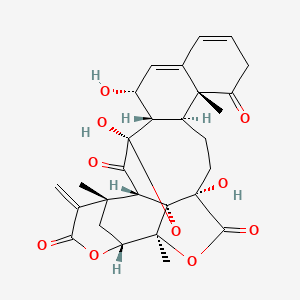

Microcystins (MCs) are cyclic peptides produced by a number of species of cyanobacteria . They were first characterized in the early 1980s and named after the cyanobacterium Microcystis aeruginosa from which they were initially isolated . Microcystins share a common cyclic heptapeptide structure .

Synthesis Analysis

Microcystins are synthesized non-ribosomally by large multi-enzyme complexes consisting of different modules including polyketide synthases and non-ribosomal peptide synthetases, as well as several tailoring enzymes . More than 85 different variants of MCs have been reported to exist in nature . These are chemically stable, but undergo bio-degradation in natural water reservoirs .

Molecular Structure Analysis

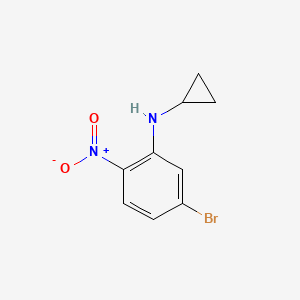

Microcystins consist of a seven-membered peptide ring which is made up of five non-protein amino acids and two protein amino acids . It is these two protein amino acids that distinguish microcystins from one another, while the other amino acids are more or less constant between variant microcystins .

Chemical Reactions Analysis

Microcystins interact with enzymes in two steps: first, a transient interaction of the toxin with the enzyme, which induces enzyme inactivation, followed by the formation of covalent adducts during the reaction time of several hours after binding, which completely inactivates the enzyme .

Physical And Chemical Properties Analysis

Microcystins are stable in the environment . They are found in various parts of plants (roots, stems, and leaves) due to their high chemical stability and low molecular weight .

Aplicaciones Científicas De Investigación

Detection and Degradation in Water Bodies

Microcystins are secondary metabolites produced by some cyanobacteria . They are a class of cyclic heptapeptide toxins that are stable in the environment . Microcystins can create a variety of adverse health effects in humans, animals, and plants through contaminated water . Effective methods to degrade them are required . Microorganisms are considered to be a promising method to degrade microcystins due to their high efficiency, low cost, and environmental friendliness .

Microbial Degradation Strategies

Microcystin biodegradation has been extensively studied in existing research . It has been reported that bacteria and fungi play an important contribution to degradation . Analysis of the biodegradation mechanism and pathway is an important part of the research .

Biodegradation Mechanisms

The important contributions of various bacteria and fungi in the biodegradation of microcystins and their degradation mechanisms, including mlr gene-induced (gene cluster expressing microcystinase) degradation, have been studied .

Pollution Assessment Strategies

Pollution assessment strategies and hazards of microcystins in water bodies have been a focus of research . The application of biodegradable technology still needs development .

Drinking Water Quality

Cyanotoxins can be produced in surface waters by cyanobacterial blooms, mostly during summer and early autumn . Intoxications would result from consumption of water contaminated with the potent hepatotoxins, microcystins . Therefore, the WHO has set a guideline value for drinking water quality concerning one congener of microcystin .

Quantification of Microcystins

A method was developed to quantify cyanotoxins (eight microcystin congeners and nodularin) in water using liquid chromatography coupled with tandem mass spectrometry . This method is necessary for the better characterization of drinking water .

Adsorption Mechanism

To investigate the adsorption mechanism and determine the maximum adsorption capacity of the synthesized adsorbent, sorption isotherm models were studied through batch adsorption experiments using different initial concentrations of MC-LR .

Removal of Microcystin-LR from Contaminated Water

Efficient removal of microcystin-LR from contaminated water has been a focus of research . This is crucial for ensuring the safety of drinking water .

Mecanismo De Acción

Target of Action

Microcystin WR primarily targets protein serine/threonine phosphatases, specifically PP1 and PP2A . These phosphatases play a crucial role in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair .

Mode of Action

Microcystin WR interacts with its targets by covalently bonding to and inhibiting protein phosphatases PP1 and PP2A . This inhibition alters the phosphorylation of cellular proteins involved in signal transduction, leading to a cascade of events such as lipid peroxidation, oxidative stress, and apoptosis .

Biochemical Pathways

The biochemical pathway most commonly associated with the degradation of microcystin is encoded by the mlrABCD (mlr) cassette . The ecological significance of this pathway remains unclear as no studies have examined the expression of these genes in natural environments . Alternative pathways for microcystin biodegradation, such as glutathione S-transferases and alkaline proteases, have been detected across space and time in both lakes .

Pharmacokinetics

Microcystin WR is absorbed by the gut and preferentially taken up into liver cells by an active transport system . The compound’s ADME (Absorption, Distribution, Metabolism, and Elimination) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Microcystin WR’s action are significant. The compound’s interaction with its targets leads to a cascade of events, including lipid peroxidation, oxidative stress, and apoptosis . These effects pose a serious threat to global public health due to their potential carcinogenicity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Microcystin WR. The compound is chemically stable but undergoes biodegradation in natural water reservoirs . It has been observed that cyanobacteria, which produce Microcystin WR, often dominate phytoplankton communities under high concentrations of certain nutrients due to anthropogenic input . Furthermore, climate change and changing environmental conditions may lead to harmful algae growth and may negatively impact human health .

Safety and Hazards

Microcystins can create a variety of adverse health effects in humans, animals, and plants through contaminated water . They pose a serious threat to the ecological environment and public health . The risk index of MC-LR in treated water samples ranged from 2.29 × 10 −3 to 8.40 × 10 −3 (mean of 4.73 × 10 −3 ), which corresponded to an extremely low level of risk .

Direcciones Futuras

The application of biodegradable technology still needs development . Further, a robust regulatory oversight is required to monitor and minimize MC contamination . This review aims to provide more references regarding the detection and removal of microcystins in aqueous environments and to promote the application of biodegradation techniques for the purification of microcystin-contaminated water .

Propiedades

IUPAC Name |

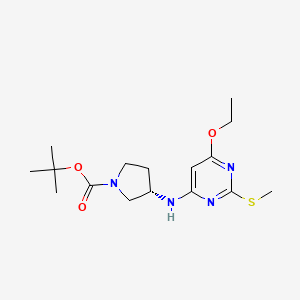

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H73N11O12/c1-29(25-30(2)43(77-8)26-35-15-10-9-11-16-35)20-21-38-31(3)46(67)62-41(52(73)74)22-23-44(66)65(7)34(6)49(70)59-33(5)48(69)63-42(27-36-28-58-39-18-13-12-17-37(36)39)51(72)64-45(53(75)76)32(4)47(68)61-40(50(71)60-38)19-14-24-57-54(55)56/h9-13,15-18,20-21,25,28,30-33,38,40-43,45,58H,6,14,19,22-24,26-27H2,1-5,7-8H3,(H,59,70)(H,60,71)(H,61,68)(H,62,67)(H,63,69)(H,64,72)(H,73,74)(H,75,76)(H4,55,56,57)/b21-20+,29-25+/t30-,31-,32-,33+,38-,40-,41+,42-,43-,45+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNOHFGJSOFQHC-ZISXDMAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC4=CC=CC=C4)OC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H73N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016178 | |

| Record name | Microcystin WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1068.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Microcystin WR | |

CAS RN |

138234-58-9 | |

| Record name | Microcystin WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)

![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)